![molecular formula C16H11ClN4OS B482313 3-(2-Chlorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 578722-47-1](/img/structure/B482313.png)
3-(2-Chlorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Chlorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles.
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and do not require the use of any catalysts, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
3-(2-Chlorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-(2-Chlorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Akt Ser-473, a key protein involved in cell survival and proliferation . Molecular modeling experiments have indicated that the compound binds well to the ATP binding site in Akt1 and Akt2, thereby exerting its effects .
Comparison with Similar Compounds
3-(2-Chlorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but differs in its substituents and specific properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Another related compound with a different arrangement of nitrogen atoms in the ring structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
578722-47-1 |
---|---|
Molecular Formula |
C16H11ClN4OS |
Molecular Weight |
342.8g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4OS/c17-13-9-5-4-8-12(13)15-18-19-16-21(15)20-14(23-16)10-22-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
UCBODKJDWOFCLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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